molecular formula C11H9F6NO2 B8112136 (2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid

(2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B8112136
M. Wt: 301.18 g/mol
InChI Key: NQSSWZMUJYBVRB-QMMMGPOBSA-N
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Description

(2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to impart significant stability and lipophilicity, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted products depending on the specific reaction and reagents used.

Scientific Research Applications

(2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethyl benzimidazoles
  • 2-Trifluoromethyl benzoxazoles
  • 2-Trifluoromethyl benzothiazoles

Uniqueness

Compared to these similar compounds, (2S)-2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid is unique due to its amino acid structure, which allows it to participate in a broader range of biological and chemical interactions. The presence of the amino group also provides additional sites for functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

(2S)-2-amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-2-7(11(15,16)17)5(3-6)4-8(18)9(19)20/h1-3,8H,4,18H2,(H,19,20)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSSWZMUJYBVRB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C[C@@H](C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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